molecular formula C19H19ClN2O3S B3037994 3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 691858-00-1

3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No. B3037994
CAS RN: 691858-00-1
M. Wt: 390.9 g/mol
InChI Key: FTYXOSOJHNGLQA-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • This compound is involved in the synthesis of various metal complexes, showcasing its potential in coordination chemistry. These metal complexes have been characterized by elemental analysis, IR spectroscopy, magnetic measurements, and X-ray diffraction studies, highlighting the compound's utility in inorganic chemistry (Bermejo et al., 2000); (Sousa et al., 2001).

Electrophysiological Activity

  • Variants of this compound have been investigated for their electrophysiological activity on isolated canine cardiac Purkinje fibers and ventricular muscle tissue, indicating its relevance in cardiac pharmacology (Lis et al., 1987); (Morgan et al., 1990).

Farnesyltransferase Inhibitor

  • A derivative of this compound has been developed as a farnesyltransferase inhibitor with potent preclinical antitumor activity. This derivative has progressed into human clinical trials, indicating its significance in cancer research (Hunt et al., 2000).

Ionic Liquid Applications

  • Imidazolium salts, including derivatives of this compound, have been studied for their potential as ionic liquids in various applications. These include studying their solvent properties and electrochemical windows, which could be useful in material science and electrochemistry (Bonhôte et al., 1996).

Potential in Anti-Ulcer Medication

  • Some imidazo[1,2-a]pyridines derivatives, related to this compound, have been synthesized as potential antiulcer agents. While they did not show significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting a potential therapeutic application (Starrett et al., 1989).

Radiolabelled Compounds for Imaging

  • Radiolabelled derivatives of this compound have been prepared for use in imaging studies, particularly for angiotensin II, AT1 receptor imaging. This suggests its utility in diagnostic medicine and pharmaceutical research (Hamill et al., 1996).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-ethyl-4-(4-methylphenyl)sulfonylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-3-21-13-18(26(24,25)17-10-4-14(2)5-11-17)22(19(21)23)12-15-6-8-16(20)9-7-15/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYXOSOJHNGLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N(C1=O)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118741
Record name 3-[(4-Chlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

CAS RN

691858-00-1
Record name 3-[(4-Chlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691858-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
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3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
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3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 4
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3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 5
3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 6
3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

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